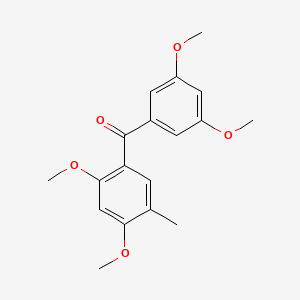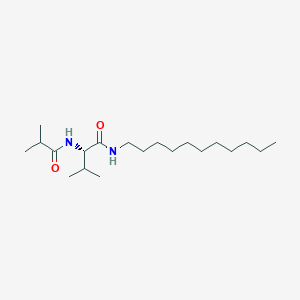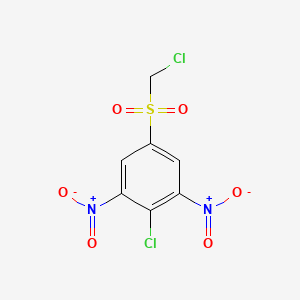
1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene is an organic compound with the molecular formula C7H3F4I It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methyl group
Preparation Methods
The synthesis of 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution, where fluorine atoms are introduced into the benzene ring, followed by iodination and methylation. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective substitution of hydrogen atoms with fluorine, iodine, and methyl groups .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Chemical Reactions Analysis
1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of iodine, which is a good leaving group. Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes. Reagents like potassium permanganate (oxidation) or hydrogen gas with a palladium catalyst (reduction) are typically used.
Coupling Reactions: The iodine atom allows the compound to undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms and the iodine atom influences the compound’s reactivity and stability. The molecular targets and pathways involved vary based on the reaction or application, such as the interaction with nucleophiles in substitution reactions or the formation of intermediates in coupling reactions .
Comparison with Similar Compounds
1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene can be compared with other fluorinated and iodinated benzene derivatives:
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2,3,5,6-Tetrafluoroanisole: Contains a methoxy group and lacks the iodine atom, leading to different chemical properties and uses.
2,3,5,6-Tetrafluorotoluene: Similar to this compound but without the iodine atom, affecting its reactivity in substitution reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior.
Properties
CAS No. |
61794-44-3 |
|---|---|
Molecular Formula |
C7H3F4I |
Molecular Weight |
290.00 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-iodo-6-methylbenzene |
InChI |
InChI=1S/C7H3F4I/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 |
InChI Key |
JKPBZQMKMWMGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)




![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14570324.png)


![Propane, 2-methyl-1,3-bis(methylthio)-2-[(methylthio)methyl]-](/img/structure/B14570345.png)


![Ethyl [(pent-4-en-1-yl)oxy]carbamate](/img/structure/B14570363.png)
